Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 852376-55-7
VCID: VC6544764
InChI: InChI=1S/C23H21N5O4S/c1-3-32-23(30)16-4-8-17(9-5-16)24-20(29)14-33-21-13-12-19-25-26-22(28(19)27-21)15-6-10-18(31-2)11-7-15/h4-13H,3,14H2,1-2H3,(H,24,29)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2
Molecular Formula: C23H21N5O4S
Molecular Weight: 463.51

Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

CAS No.: 852376-55-7

Cat. No.: VC6544764

Molecular Formula: C23H21N5O4S

Molecular Weight: 463.51

* For research use only. Not for human or veterinary use.

Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate - 852376-55-7

Specification

CAS No. 852376-55-7
Molecular Formula C23H21N5O4S
Molecular Weight 463.51
IUPAC Name ethyl 4-[[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C23H21N5O4S/c1-3-32-23(30)16-4-8-17(9-5-16)24-20(29)14-33-21-13-12-19-25-26-22(28(19)27-21)15-6-10-18(31-2)11-7-15/h4-13H,3,14H2,1-2H3,(H,24,29)
Standard InChI Key ZNGPGVIYGDVNQO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound, with the systematic IUPAC name ethyl 4-[[2-[[3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate, has a molecular formula of C23H21N5O4S and a molecular weight of 463.51 g/mol. Its structure integrates three key components:

  • Triazolo[4,3-b]pyridazine: A bicyclic system combining a triazole and pyridazine ring, known for enhancing metabolic stability and binding affinity in drug molecules.

  • 4-Methoxyphenyl group: A substituent at position 3 of the triazole ring, contributing to hydrophobic interactions in biological systems.

  • Thioacetamido-benzoate side chain: A flexible linker connecting the heterocycle to the ethyl benzoate moiety, facilitating solubility and target engagement.

The Standard InChIKey (ZNGPGVIYGDVNQO-UHFFFAOYSA-N) confirms its stereochemical uniqueness, while the SMILES string (CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2) provides a machine-readable representation of its connectivity.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number852376-55-7
Molecular FormulaC23H21N5O4S
Molecular Weight463.51 g/mol
IUPAC NameEthyl 4-[[2-[[3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Topological Polar Surface Area132 Ų

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of Ethyl 4-(2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate involves multi-step reactions, as outlined below:

  • Formation of the Triazolo-Pyridazine Core:

    • Condensation of 4-methoxyphenylhydrazine with 6-chloropyridazine-3-carboxylic acid derivatives under basic conditions yields the triazolo[4,3-b]pyridazine scaffold.

    • Cyclization is achieved via thermal or catalytic methods, with yields optimized at 60–70°C in ethanol .

  • Thioether Linkage Introduction:

    • Reaction of the pyridazine intermediate with mercaptoacetic acid in the presence of DCC (N,N'-dicyclohexylcarbodiimide) forms the thioacetamide bridge.

  • Esterification and Functionalization:

    • Coupling with ethyl 4-aminobenzoate using EDCI/HOBt-mediated amidation completes the structure.

Challenges in Purification

The compound’s low solubility in aqueous media necessitates chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients). Crystallization attempts from ethanol/water mixtures yield amorphous solids, suggesting polymorphism challenges.

Biological Activities and Mechanisms

Anticancer Activity

Triazolo-pyridazines exhibit anticancer properties through kinase inhibition. For example, derivatives targeting Aurora kinases show IC50 values of 15–50 nM in leukemia cell lines . The methoxyphenyl group in Ethyl 4-(2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate may enhance DNA intercalation, as observed in analogous compounds .

Table 2: Comparative Biological Activities of Triazolo-Pyridazine Derivatives

CompoundTarget PathwayIC50/EC50
Ethyl 4-(2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoateER Stress/ApoptosisPending
Methyl 4-(2-((3-phenyl-triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoateAurora Kinase28 nM
5-(4-Chlorophenyl)-1,2,4-triazolidine-3-thioneTopoisomerase II1.2 µM

Pharmacokinetic Considerations

Metabolic Stability

The ethyl benzoate ester is susceptible to hydrolysis by carboxylesterases, generating the free carboxylic acid metabolite. In vitro hepatic microsome assays predict a half-life of 2.3 hours in human models.

Blood-Brain Barrier Permeability

Comparative Analysis with Structural Analogs

Role of the Methoxy Group

Replacing the 4-methoxyphenyl substituent with electron-withdrawing groups (e.g., nitro) reduces anticancer efficacy by 70%, highlighting the importance of methoxy’s electron-donating effects .

Impact of the Thioether Linker

Compounds with oxygen-based linkers exhibit 50% lower kinase inhibition compared to thioether analogs, underscoring the sulfur atom’s role in hydrogen bonding and hydrophobic interactions.

Future Directions and Applications

Targeted Drug Delivery

Encapsulation in PEGylated liposomes could enhance solubility and tumor targeting. Preliminary studies with similar compounds show a 3-fold increase in tumor accumulation .

Combination Therapies

Synergy with PARP inhibitors (e.g., olaparib) is plausible given the compound’s potential DNA damage response modulation. In silico docking studies identify PARP1’s zinc-finger domain as a putative binding site .

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